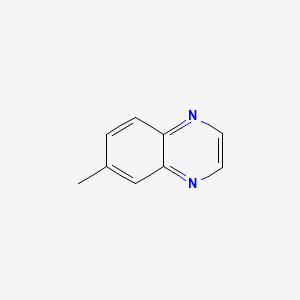
6-Methylquinoxaline
Cat. No. B1581460
Key on ui cas rn:
6344-72-5
M. Wt: 144.17 g/mol
InChI Key: OSRARURJYPOUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06562972B1
Procedure details


In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved together with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that slowly turned red. The solution was maintained at 85° C. for two hours to give a red solution of 6-bromomethyl-quinoxaline. The solution was then cooled down to room temperature with the formation of a precipitate mainly composed of succinimide. The solution was then mixed with an equal volume (˜31 ml) of pentane to ease the precipitation of succinimides (NHS as well as any unreacted NBS). After filtration, the orange solid obtained (1.4 g) was extracted few times with pentane (4 times, 50 ml each) to recover any remaining 6-bromomethyl-quinoxaline. The extracts were combined with the yellow solution of bromomethyl-quinoxaline and vacuum dried to give a yellow solid (1.92 g) that was suspended in an alkaline solution prepared by dissolving 2.0 g of sodium hydroxide pellets in 30 g of water. The catalyst (5% Pd/C) was added to the alkaline mixture (0.2 g) and the suspension was heated up to 85-95° C. and sparged with air for 48 hours. The black suspension was filtered to give an amber solution that was neutralized with dilute sulfuric acid to give a yellow powder (1.28 g, 85% yield) that precipitated from solution (6-quinoxaline-carboxylic acid).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>ClC1C=CC=CC=1>[Br:12][CH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[N:5]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2N=CC=NC2=CC1
|
|
Name
|
|
|
Quantity
|
13 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
31 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solution that slowly turned red
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was maintained at 85° C. for two hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC=1C=C2N=CC=NC2=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

